molecular formula C13H12O3 B13810932 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- CAS No. 68052-16-4

1,3-Benzenediol, 4-(hydroxyphenylmethyl)-

Cat. No.: B13810932
CAS No.: 68052-16-4
M. Wt: 216.23 g/mol
InChI Key: LVYZWDOXAIFVRX-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]-1,3-benzenediol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a 1,3-benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with 1,3-benzenediol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific catalyst used.

Industrial Production Methods

In an industrial setting, the production of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]-1,3-benzenediol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]-1,3-benzenediol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl alcohol: Similar in structure but lacks the additional hydroxyl groups on the benzene ring.

    Catechol: Contains two hydroxyl groups on the benzene ring but lacks the phenylmethyl group.

    Hydroquinone: Similar structure with two hydroxyl groups on the benzene ring but lacks the phenylmethyl group.

Uniqueness

4-[Hydroxy(phenyl)methyl]-1,3-benzenediol is unique due to the presence of both the phenylmethyl group and the hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68052-16-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H12O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13-16H

InChI Key

LVYZWDOXAIFVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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